
Flutamid-d7
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Flutamide-d7 is a deuterated form of flutamide, a nonsteroidal antiandrogen primarily used in the treatment of prostate cancer. The deuterated version, Flutamide-d7, is often used in scientific research to study the pharmacokinetics and metabolism of flutamide due to its stable isotope labeling. This compound is particularly valuable in mass spectrometry studies, where the presence of deuterium atoms helps in distinguishing the compound from its non-deuterated counterpart.
Wissenschaftliche Forschungsanwendungen
Flutamide-d7 is extensively used in scientific research, particularly in the following areas:
Chemistry: Used as a reference standard in mass spectrometry to study the metabolism and degradation pathways of flutamide.
Biology: Employed in studies investigating the interaction of antiandrogens with androgen receptors.
Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of flutamide.
Industry: Utilized in the development of new antiandrogenic drugs and in quality control processes for flutamide production.
Wirkmechanismus
Target of Action
Flutamide-d7, like its parent compound Flutamide, is a nonsteroidal antiandrogen . It primarily targets the Androgen Receptor (AR) , a protein found in cells that plays a crucial role in the development and functioning of male reproductive tissues . By targeting this receptor, Flutamide-d7 aims to inhibit the growth and spread of cancer cells in the prostate gland .
Mode of Action
Flutamide-d7 acts as a competitive inhibitor of the androgen receptor . It blocks the action of both endogenous and exogenous testosterone by binding to the androgen receptor . This prevents androgens like testosterone and dihydrotestosterone (DHT) from stimulating prostate cancer cells to grow . In addition, Flutamide-d7 is a potent inhibitor of testosterone-stimulated prostatic DNA synthesis .
Biochemical Pathways
Flutamide-d7, after oral administration, undergoes extensive first-pass metabolism in the liver, resulting in the production of several metabolites . These metabolites are predominantly excreted in urine . One of the important metabolites in plasma is 4-nitro-3-(trifluoromethyl)phenylamine (Flu-1), while the main metabolite in urine is 2-amino-5-nitro-4-(trifluoromethyl)phenol (Flu-3) .
Pharmacokinetics
After oral administration, Flutamide is absorbed from the gastrointestinal tract with a tmax of about 2 hours . It undergoes extensive first-pass metabolism, and its major metabolites are 2-hydroxyflutamide and the hydrolysis product 3-trifluoromethyl-4-nitroaniline . Flutamide and its active form stay in the body for a relatively short time, which makes it necessary to take Flutamide multiple times per day .
Result of Action
The primary result of Flutamide-d7’s action is the inhibition of the growth and spread of prostate cancer cells . By blocking the androgen receptor, Flutamide-d7 prevents the effects of androgens and stops them from stimulating prostate cancer cells to grow . This leads to a reduction in the size of the prostate gland in patients with prostate cancer .
Biochemische Analyse
Biochemical Properties
Flutamide-d7 demonstrates potent antiandrogenic effects by inhibiting androgen uptake and/or inhibiting nuclear binding of androgen in target tissues . It competes with androgens like testosterone and dihydrotestosterone for binding to the androgen receptor .
Cellular Effects
Flutamide-d7 has a significant impact on various types of cells and cellular processes. It is known to reduce seminal vesicle and ventral prostate weights in intact male rats without affecting sexual potency . It also reduces the rate of DNA synthesis in the prostate of rats to a greater degree than other steroidal antiandrogens .
Molecular Mechanism
Flutamide-d7 exerts its effects at the molecular level primarily by acting as a selective antagonist of the androgen receptor (AR). It competes with androgens like testosterone and dihydrotestosterone for binding to ARs in tissues like the prostate gland . By doing so, it prevents their effects and stops them from stimulating prostate cancer cells to grow .
Temporal Effects in Laboratory Settings
Flutamide-d7 shows potent antiandrogenic effects in a range of laboratory animals and humans
Dosage Effects in Animal Models
The effects of Flutamide-d7 vary with different dosages in animal models. For instance, daily doses from 1 to 50 mg/kg body weight have been shown to reduce seminal vesicle and ventral prostate weights of intact male rats without affecting sexual potency
Metabolic Pathways
Flutamide-d7 is involved in several metabolic pathways. After oral administration, it undergoes extensive first-pass metabolism in the liver, producing several metabolites
Subcellular Localization
Given its mechanism of action, it is likely that it is localized to areas where androgen receptors are present, such as the nucleus of cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Flutamide-d7 involves the incorporation of deuterium atoms into the flutamide molecule. One common method is the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium gas (D2) or deuterated solvents. The reaction typically occurs under mild conditions to prevent degradation of the flutamide structure.
Industrial Production Methods
Industrial production of Flutamide-d7 follows similar principles but on a larger scale. The process involves the use of high-purity deuterium sources and advanced catalytic systems to ensure efficient and complete deuteration. The final product is then purified using techniques such as high-performance liquid chromatography to achieve the desired isotopic purity.
Analyse Chemischer Reaktionen
Types of Reactions
Flutamide-d7, like its non-deuterated counterpart, undergoes various chemical reactions, including:
Oxidation: Flutamide-d7 can be oxidized to form hydroxyflutamide-d7, a metabolite with similar antiandrogenic properties.
Reduction: The nitro group in Flutamide-d7 can be reduced to an amine group under specific conditions.
Substitution: The trifluoromethyl group in Flutamide-d7 can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Hydroxyflutamide-d7
Reduction: Amino-flutamide-d7
Substitution: Various substituted derivatives depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicalutamide: Another nonsteroidal antiandrogen with a similar mechanism of action but different chemical structure.
Enzalutamide: A newer antiandrogen with improved efficacy and safety profile compared to flutamide.
Nilutamide: Similar to flutamide but with a different side effect profile.
Uniqueness of Flutamide-d7
Flutamide-d7 is unique due to its deuterium labeling, which makes it particularly useful in research applications involving mass spectrometry. The presence of deuterium atoms allows for precise tracking and differentiation from non-deuterated flutamide, providing valuable insights into the pharmacokinetics and metabolism of the drug.
Eigenschaften
CAS-Nummer |
223143-72-3 |
|---|---|
Molekularformel |
C₁₁H₄D₇F₃N₂O₃ |
Molekulargewicht |
283.25 |
Synonyme |
2-Methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide-d7; N-[(Isopropyl-d7)carbonyl]-4-nitro-3-trifluoromethylaniline; Sch 13521-d7; 4’-Nitro-3’-trifluoromethylisobutyranilide-d7; Drognil-d7; Euflex-d7; Eulexin-d7; |
Herkunft des Produkts |
United States |
Q1: What is the purpose of synthesizing Flutamide-d7 and its main metabolite-d6?
A: The synthesis of Flutamide-d7 and its main metabolite-d6, as described in the abstract, serves as a crucial tool for pharmacokinetic studies of Flutamide []. By using deuterated versions of the drug and its metabolite, researchers can accurately track their absorption, distribution, metabolism, and excretion within biological systems. This information is vital for understanding the drug's behavior and optimizing its therapeutic use.
Q2: Can you outline the synthetic pathway used to produce Flutamide-d7 and its metabolite-d6?
A: The abstract details the synthetic routes for both compounds []:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


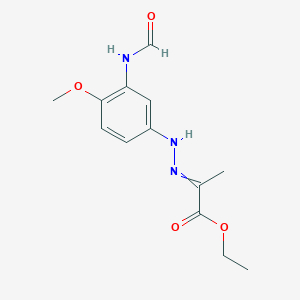
![(7S,11S,12S,13S,14R,15R,16R,17S,18S)-1'-tert-butyl-2,13,15,17,32-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethylspiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(32),2,4,9,19,21,24,26,30-nonaene-28,4'-piperidine]-6,23-dione](/img/structure/B1140550.png)
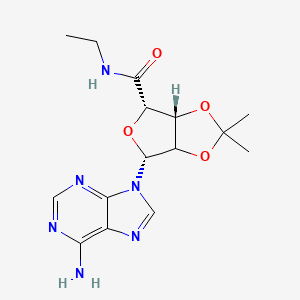
![(1'R,2R,3S,4'S,6S,8'R,10'Z,12'S,13'S,14'Z,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-12',21',24'-trihydroxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one](/img/structure/B1140557.png)
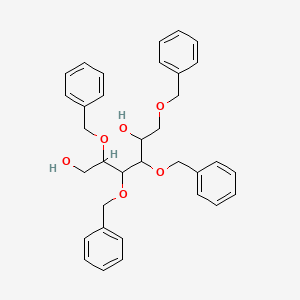
![(E)-4-methyl-6-[7-methyl-4-(4-methylphenyl)sulfonyloxy-3-oxo-6-(trideuteriomethoxy)-1H-2-benzofuran-5-yl]hex-4-enoic acid](/img/structure/B1140561.png)
![methyl 6-[6-hydroxy-7-methyl-4-(4-methylphenyl)sulfonyloxy-3-oxo-1H-2-benzofuran-5-yl]-4-methylhex-4-enoate](/img/structure/B1140562.png)
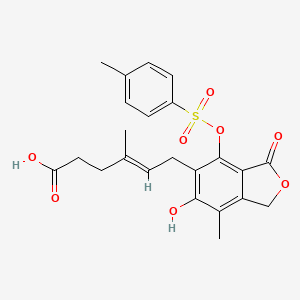
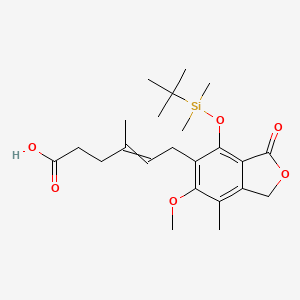
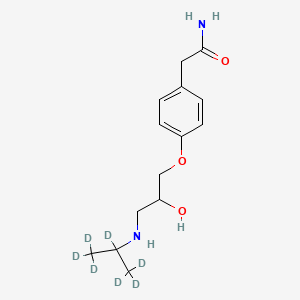
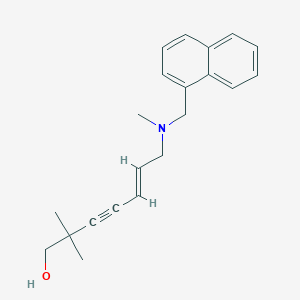
![1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]-1,2,4-triazole-3-carboxamide](/img/structure/B1140569.png)
![[(3aR,5S,6R)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] acetate](/img/structure/B1140570.png)
